molecular formula C15H16O B080734 1-(4-Methoxyphenyl)-2-phenylethane CAS No. 14310-21-5

1-(4-Methoxyphenyl)-2-phenylethane

Cat. No. B080734
CAS RN: 14310-21-5
M. Wt: 212.29 g/mol
InChI Key: AFPZIAQJQAQDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-phenylethane, commonly known as MDP2P, is a chemical compound that belongs to the class of phenethylamines. It is an important precursor in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDP2P is a controlled substance in many countries due to its potential for abuse and its role in the production of illegal drugs. However, it also has significant scientific research applications.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Dehydrochlorination Process : The compound 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, closely related to 1-(4-Methoxyphenyl)-2-phenylethane, is involved in dehydrochlorination in acetonitrile, forming trans-p-methoxy stilbene through an El mechanism. This involves a stable cation due to the electron donating p-methoxy group and the charge delocalization (Kumar & Balachandran, 2006).
  • Formation of Methoxylated Compounds : Methoxylated phenylethanals can be converted to methoxylated 2-phenylnaphthalenes or epoxydibenzocyclooctenes under specific conditions, showcasing the compound's role in organic synthesis (Maurin, Bailly, & Cotelle, 2005).

Polymeric and Material Science Applications

  • Polymer Synthesis : Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, derived from a similar compound, was synthesized and exhibited reversible redox properties due to the arylamine moiety. This polymer is significant for high molecular weight, high-spin organic polymers with solubility and film-forming abilities (Kurata, Pu, & Nishide, 2007).
  • Photoluminescent Properties : Studies on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to 1-(4-Methoxyphenyl)-2-phenylethane, reveal their potential in photoluminescence, offering insights into designing new materials with specific emission characteristics (Lowe & Weder, 2002).

Biochemical and Pharmacological Research

  • Protein Detection : Tetraphenylethylene derivatives, such as 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, have been used in protein detection due to their aggregation-induced emission characteristics. This research opens avenues for developing sensitive and selective bioprobes (Tong et al., 2007).

properties

CAS RN

14310-21-5

Product Name

1-(4-Methoxyphenyl)-2-phenylethane

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-(2-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3

InChI Key

AFPZIAQJQAQDAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2

Other CAS RN

14310-21-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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